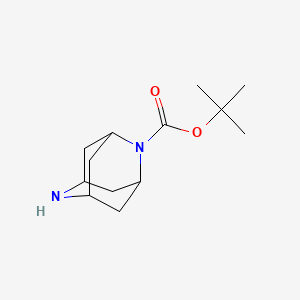

tert-Butyl 2,6-diazaadamantane-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2,6-diazatricyclo[3.3.1.13,7]decane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-10-4-8-5-11(15)7-9(6-10)14-8/h8-11,14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHNQYJCOKFOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC3CC1CC(C2)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,6-diazaadamantane-2-carboxylate typically involves the reaction of 2,6-diazaadamantane with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product output .

Chemical Reactions Analysis

Synthetic Preparation and Key Intermediates

The compound is synthesized via Curtius rearrangement and bromine-mediated cyclization from endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid derivatives . A representative pathway involves:

-

Curtius Rearrangement : Conversion of acyl azides to isocyanates, followed by trapping with benzyl alcohol to form carbamates.

-

Cyclization : Bromine or N-bromosuccinimide (NBS) induces ring closure via transient bromonium intermediates, yielding bromo azaadamantane carbamates .

Deprotection Reactions

The Boc group is cleaved under acidic conditions or via hydrogenolysis :

-

Acidic Deprotection : Trifluoroacetic acid (TFA) or HCl removes the Boc group, yielding the free amine as a salt .

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves benzyl carbamate intermediates, enabling Boc retention or removal .

| Reaction | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| Boc removal | TFA in CH₂Cl₂ | 2,6-Diazaadamantane trifluoroacetate | 92% yield | |

| Hydrogenolysis | H₂, Pd/C, K₂CO₃ in MeOH | Free amine (after workup) | Complete deprotection |

a) Ketal Formation

The ketone moiety in related derivatives reacts with ethylene glycol under acidic conditions to form stable ketals, enabling further functionalization .

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| tert-Butyl 6-oxo-2-azaadamantane-2-carboxylate | Ethylene glycol, p-TsOH, toluene (reflux) | Ethylene ketal derivative | 100% |

b) Transcarbamylation

Unexpected transcarbamylation occurs in polar aprotic solvents (e.g., dioxane or THF), where the Boc group migrates to form alternate carbamate products .

| Conditions | Observation | Mechanistic Insight | Reference |

|---|---|---|---|

| Boc₂O, Et₃N in dioxane | Formation of 4-bromo-6-oxo transcarbamate | Competing nucleophilic attack at alternate amine sites |

Stability and Side Reactions

-

Aziridine Formation : Under basic conditions (e.g., K₂CO₃), intermediates undergo spontaneous cyclization to tetracyclic aziridines, which are isolable but unstable .

-

Solvent Effects : Polar solvents (THF, dioxane) favor transcarbamylation over direct deprotection, while protic solvents (MeOH) suppress side reactions .

Computational Insights

DFT calculations (M06-2x functional) reveal that the intramolecular Sₙ2 cyclization of bromo intermediates has a lower activation energy (ΔG‡ = 22.1 kcal/mol) compared to non-ketone analogues, rationalizing the observed kinetic preference for aziridine formation .

Scientific Research Applications

Synthetic Chemistry

1.1 Building Block for Complex Molecules

TBDA serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it suitable for creating derivatives that can be utilized in different chemical reactions. For instance, TBDA can be transformed into other nitrogen-containing compounds, which are crucial in the development of pharmaceuticals and agrochemicals .

1.2 Protecting Group in Organic Synthesis

The tert-butyl group is widely recognized for its utility as a protecting group for carboxylic acids and amines. The stability of the tert-butyl ester against nucleophiles and reducing agents makes TBDA an excellent choice for protecting functional groups during multi-step syntheses . This application is particularly beneficial when synthesizing amino acids and other biologically relevant molecules.

Pharmaceutical Development

2.1 Drug Design and Development

In the pharmaceutical industry, TBDA has been investigated as a potential candidate for drug development due to its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs). Its incorporation into drug formulations can improve bioavailability, which is critical for effective therapeutic outcomes.

2.2 Antiviral and Antibacterial Agents

Research indicates that derivatives of TBDA exhibit biological activity against various pathogens. For example, certain modifications of TBDA have shown promise as antiviral agents by inhibiting viral replication mechanisms . Similarly, its derivatives have been explored for antibacterial properties, making it a candidate for developing new antibiotics.

Agrochemical Applications

3.1 Pesticide Development

TBDA's structural characteristics allow it to function as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its derivatives can be engineered to target specific pests while minimizing environmental impact . The ability to modify the compound further enhances its potential effectiveness in agricultural applications.

3.2 Herbicide Formulations

The compound has also been studied for use in herbicide formulations. Its efficacy in inhibiting weed growth while being safe for crops makes it a valuable asset in sustainable agriculture practices .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Synthetic Chemistry | Building block for complex molecules | Versatile modifications |

| Protecting group | Stability against nucleophiles | |

| Pharmaceutical Development | Drug design | Enhanced solubility and stability |

| Antiviral agents | Inhibition of viral replication | |

| Agrochemical Applications | Pesticide development | Targeted pest control |

| Herbicide formulations | Effective weed growth inhibition |

Case Studies

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal demonstrated that a derivative of TBDA exhibited significant antiviral activity against influenza viruses, showcasing its potential as a therapeutic agent .

Case Study 2: Agricultural Application

Research conducted on the use of TBDA-derived herbicides indicated a marked reduction in weed populations without harming crop yields, highlighting its effectiveness and safety in agricultural settings .

Mechanism of Action

The mechanism of action of tert-Butyl 2,6-diazaadamantane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. The pathways involved often include signal transduction mechanisms, where the compound can either activate or inhibit downstream effects .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key compounds and their structural similarities (based on Tanimoto similarity scores from ) include:

Key Differences and Implications

- Adamantane vs. Spirocyclic Systems : The adamantane core in the target compound offers greater rigidity and hydrophobicity compared to spirocyclic analogs like 1227382-01-3. This enhances metabolic stability but may reduce aqueous solubility .

- The benzyl group in 1352926-14-7 introduces steric bulk, which could hinder pharmacokinetic profiles .

- Salt Forms : Oxalate salts (e.g., 1227382-01-5) improve crystallinity and handling, whereas hydrochloride salts (e.g., 1173206-71-7) enhance water solubility. The target compound’s free base form may require derivatization for optimal bioavailability.

Physicochemical and Application Comparison

| Property | tert-Butyl 2,6-diazaadamantane-2-carboxylate | tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate |

|---|---|---|---|

| Molecular Weight | ~280 g/mol (estimated) | 312 g/mol (with oxalate) | 310 g/mol (with oxalate) |

| Solubility | Low (hydrophobic adamantane) | Moderate (polar oxalate salt) | High (polar carbamate and oxalate) |

| Applications | CNS drug intermediates | Lab-scale synthesis | Peptide mimetics |

Research Findings and Limitations

- Synthetic Utility : The adamantane derivative’s rigidity makes it preferable for enzyme inhibition studies, whereas spirocyclic analogs are easier to functionalize for combinatorial libraries .

Biological Activity

Tert-butyl 2,6-diazaadamantane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic framework with two nitrogen atoms integrated into its structure. This compound has a molecular formula of and a molecular weight of approximately 226.31 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions.

Synthesis Methods

Various synthetic routes have been developed for this compound. These methods typically involve the use of protecting groups to facilitate selective reactions. A common approach includes:

- Starting Material : Utilizing bicyclic precursors.

- Reagents : Employing di-tert-butyl dicarbonate as a protecting agent.

- Conditions : Conducting reactions under controlled temperatures and solvents to optimize yield.

The following table summarizes different synthesis methods:

| Synthesis Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Method A | Di-tert-butyl dicarbonate | 88% | Utilizes THF as solvent |

| Method B | K₂CO₃, MeOH | 92% | Involves cyclization step |

| Method C | TFA deprotection | 85% | Effective for generating derivatives |

Biological Activity

The biological activity of this compound is still under investigation, but preliminary studies suggest several promising pharmacological properties:

- Antimicrobial Activity : Similar diaza compounds have shown efficacy against various bacterial strains.

- Neuroprotective Effects : Some derivatives exhibit potential in modulating neuroreceptors, indicating possible applications in neurodegenerative diseases.

- Anticancer Properties : Initial screenings suggest that this compound may inhibit cancer cell proliferation.

Case Studies

- Neuropharmacology : A study evaluated the effects of diazaadamantane derivatives on sodium channels. Results indicated that certain analogs could selectively modulate channel activity, suggesting potential therapeutic applications in treating neurological disorders .

- Antimicrobial Testing : Research conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics from this class of compounds .

- Cancer Research : In vitro studies indicated that this compound could inhibit the growth of specific cancer cell lines, warranting further investigation into its mechanisms of action .

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl 2,6-diazaadamantane-2-carboxylate with high purity?

Methodological Answer: Synthesis typically involves a multi-step process:

- Step 1: Use tert-butyl carbamate protecting groups to stabilize reactive nitrogen centers in the diazaadamantane core.

- Step 2: Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions. Catalytic reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may enhance coupling efficiency .

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using tert-butyl methyl ether or ethanol). Purity validation should achieve ≥97% (HPLC, C18 column) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm hydrogen/carbon environments, focusing on the tert-butyl group (δ ~1.4 ppm for ¹H) and carboxylate carbonyl (δ ~170 ppm for ¹³C).

- High-Resolution Mass Spectrometry (HRMS): ESI-TOF or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺).

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and detect degradation products .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .

- Handling: Use explosion-proof equipment and non-sparking tools in well-ventilated areas. Ground metal containers during transfers to mitigate electrostatic hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across different solvent systems?

Methodological Answer:

- Controlled Solvent Screening: Test solubility in aprotic solvents (e.g., DMF, DMSO) vs. protic solvents (e.g., methanol, water) under standardized temperatures (25°C ± 1°C).

- Data Validation: Use differential scanning calorimetry (DSC) to detect polymorphic forms that may alter solubility. Cross-reference with powder X-ray diffraction (PXRD) to confirm crystallinity .

Q. What mechanistic insights exist regarding the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies: Monitor reaction rates under varying pH (neutral vs. acidic) to assess carboxylate group activation.

- Isotopic Labeling: Use ¹⁵N-labeled analogs to track nitrogen participation in bond cleavage/rearrangement. Compare with Fenton-like systems (e.g., Fe(II)/H₂O₂) to identify radical intermediates .

Q. What experimental strategies are recommended for studying the photostability of this compound under varying light conditions?

Methodological Answer:

- Light Exposure Protocols: Expose samples to UV (254 nm), visible (450 nm), and near-IR (800 nm) light in quartz cuvettes. Monitor degradation via HPLC and UV-Vis spectroscopy.

- Radical Quenching: Add antioxidants (e.g., BHT) to determine if photodegradation involves free radical pathways. Compare stability with analogous compounds (e.g., tert-butyl hydroperoxide derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.